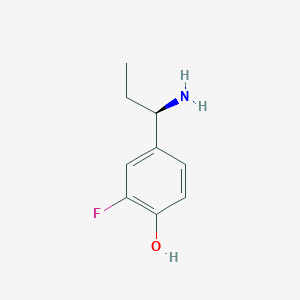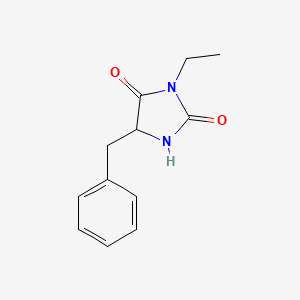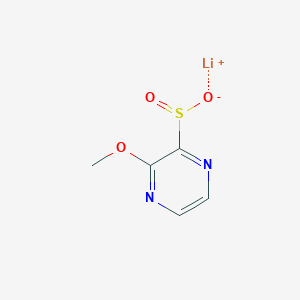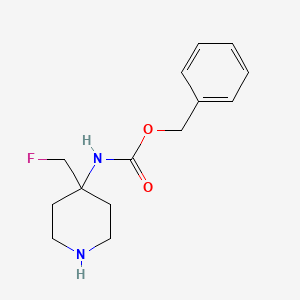
Ethyl 8-hydroxyquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-hydroxyquinoline-6-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring system with a hydroxyl group at the 8th position and an ethyl ester group at the 6th position. The unique structure of this compound allows it to exhibit various chemical and biological properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-6-carboxylate typically involves the esterification of 8-hydroxyquinoline-6-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-6-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and further substitution reactions can occur at the 6th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: 8-hydroxyquinoline-6-carboxylic acid and its derivatives.
Applications De Recherche Scientifique
Ethyl 8-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 8-hydroxyquinoline-6-carboxylate involves its ability to chelate metal ions. The hydroxyl group at the 8th position and the nitrogen atom in the quinoline ring form a bidentate ligand that can coordinate with metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . Additionally, the compound can interfere with enzyme activities and cellular pathways by binding to metal cofactors .
Comparaison Avec Des Composés Similaires
Ethyl 8-hydroxyquinoline-6-carboxylate can be compared with other 8-hydroxyquinoline derivatives, such as:
8-Hydroxyquinoline: The parent compound with similar chelating properties but lacks the ethyl ester group.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with a sulfonic acid group at the 5th position, enhancing its water solubility.
8-Hydroxyquinoline-2-carboxylic acid: A derivative with a carboxylic acid group at the 2nd position, affecting its chelating ability and biological activity.
This compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological properties .
Propriétés
Numéro CAS |
1803832-43-0 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-11(8)10(14)7-9/h3-7,14H,2H2,1H3 |
Clé InChI |
PTRURWNTZDZIQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)


![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

